molecular formula C10H20N2O3 B599855 3-(Boc-aminomethyl)-3-hydroxypyrrolidine CAS No. 125033-59-2

3-(Boc-aminomethyl)-3-hydroxypyrrolidine

Cat. No.: B599855
CAS No.: 125033-59-2
M. Wt: 216.281
InChI Key: CDXOWYHAHPHSRG-UHFFFAOYSA-N
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Description

3-(Boc-aminomethyl)-3-hydroxypyrrolidine is a chemical compound that features a pyrrolidine ring with a hydroxyl group and a tert-butoxycarbonyl (Boc) protected aminomethyl group

Scientific Research Applications

3-(Boc-aminomethyl)-3-hydroxypyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Safety and Hazards

3-(Boc-aminomethyl)-3-hydroxypyrrolidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . Specific target organ toxicity has been reported for the respiratory system .

Mechanism of Action

Target of Action

It’s worth noting that boc-protected amines are commonly used in peptide synthesis . They play a pivotal role in the synthesis of multifunctional targets, especially where amino functions often occur .

Mode of Action

The compound 3-(Boc-aminomethyl)-3-hydroxypyrrolidine, being a Boc-protected amine, acts as a protecting group for amines in organic synthesis . The Boc group (tert-butoxycarbonyl) is acid-labile and can be removed under mild acidic conditions . This allows for selective deprotection in the presence of other protecting groups.

Biochemical Pathways

Boc-protected amines are integral to peptide synthesis, suggesting that they may play a role in protein-related biochemical pathways .

Pharmacokinetics

Boc-protected amines are generally considered to have good stability and are widely used in the pharmaceutical industry .

Result of Action

The result of the action of this compound is the protection of the amine function during the synthesis of complex molecules, allowing for selective reactions to occur at other functional groups . This facilitates the synthesis of multifunctional targets, particularly in peptide synthesis .

Action Environment

The action of this compound, like other Boc-protected amines, is influenced by the reaction conditions. Boc groups are stable under basic conditions but can be removed under mild acidic conditions . Therefore, the pH of the reaction environment can significantly influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

3-(Boc-aminomethyl)-3-hydroxypyrrolidine is a useful building block in the synthesis of polypeptides and other nitrogen-containing compounds with potential biological properties It can interact with various enzymes and proteins during these synthesis processes

Molecular Mechanism

The molecular mechanism of action of this compound is largely dependent on the specific biochemical reactions in which it is involved. In the context of peptide synthesis, it can participate in reactions involving the formation of amide bonds

Metabolic Pathways

It is known to be a useful building block in the synthesis of polypeptides and other nitrogen-containing compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine typically involves the protection of the aminomethyl group with a Boc group. One common method involves the reaction of 3-hydroxypyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free aminomethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Acidic conditions, such as treatment with trifluoroacetic acid, can remove the Boc group.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-(Boc-aminomethyl)-3-oxopyrrolidine.

    Reduction: Formation of 3-aminomethyl-3-hydroxypyrrolidine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Comparison with Similar Compounds

    3-(Cbz-aminomethyl)-3-hydroxypyrrolidine: Similar structure but with a benzyl carbamate (Cbz) protecting group instead of Boc.

    3-(Fmoc-aminomethyl)-3-hydroxypyrrolidine: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    3-(Alloc-aminomethyl)-3-hydroxypyrrolidine: Contains an allyloxycarbonyl (Alloc) protecting group.

Uniqueness: 3-(Boc-aminomethyl)-3-hydroxypyrrolidine is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(3-hydroxypyrrolidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-7-10(14)4-5-11-6-10/h11,14H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXOWYHAHPHSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125033-59-2
Record name tert-butyl N-[(3-hydroxypyrrolidin-3-yl)methyl]carbamate
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Synthesis routes and methods

Procedure details

18.7 g (61 mmol) of 1-benzyl-3-tert.-butoxycarbonylaminomethyl-3-hydroxypyrrolidine are dissolved in 120 ml of methanol and hydrogenated on 3 g of 5% strength Pd/active carbon at 90° C. and 100 bar. The catalyst is filtered off, the filtrate is concentrated and the residue is recrystallized from ethyl acetate.
Quantity
18.7 g
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120 mL
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Reaction Step One
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0 (± 1) mol
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